4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one
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Overview
Description
4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core linked to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Attachment of Phenoxyethyl Group: The phenoxyethyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole is reacted with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate.
Formation of Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring. This can be achieved by reacting the intermediate with an o-tolyl-substituted amine and a suitable carbonyl compound under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidinone moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxyethyl and o-tolyl groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and various nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, 4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in oncology or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group compatibility.
Mechanism of Action
The mechanism of action of 4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole core is known for its ability to bind to various proteins, potentially inhibiting their function or altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Pyrrolidinone Derivatives: Compounds such as piracetam, known for their nootropic effects.
Uniqueness
What sets 4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one apart is its combined structural features, which may confer unique biological activities and chemical reactivity. The presence of both benzimidazole and pyrrolidinone moieties allows for a broader range of interactions and applications compared to simpler analogs.
This compound’s versatility and potential make it a promising candidate for further research and development across multiple scientific disciplines.
Properties
IUPAC Name |
1-(2-methylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-19-9-5-7-13-23(19)29-18-20(17-25(29)30)26-27-22-12-6-8-14-24(22)28(26)15-16-31-21-10-3-2-4-11-21/h2-14,20H,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFYGPUYAIXRPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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